5-amino-N-(2-ethylphenyl)-1-{[(2-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
5-amino-N-(2-ethylphenyl)-1-[2-(2-methoxyanilino)-2-oxoethyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3/c1-3-13-8-4-5-9-14(13)23-20(28)18-19(21)26(25-24-18)12-17(27)22-15-10-6-7-11-16(15)29-2/h4-11H,3,12,21H2,1-2H3,(H,22,27)(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGARXMZVVOOQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(N(N=N2)CC(=O)NC3=CC=CC=C3OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(2-ethylphenyl)-1-{[(2-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common method includes the reaction of 2-methoxyphenyl isocyanate with an appropriate amine to form a urea linkage . This intermediate is then subjected to cyclization reactions under controlled conditions to form the triazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-amino-N-(2-ethylphenyl)-1-{[(2-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and methoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the potential of this compound as an anticancer agent:
- Mechanism of Action : The compound's structure allows it to interact with various biological targets, leading to inhibition of cancer cell proliferation. It has been shown to exhibit significant cytotoxic effects against multiple cancer cell lines. For instance, it was evaluated using the National Cancer Institute's protocols and demonstrated promising results against human tumor cells .
- Case Studies : In one study, derivatives of this compound were synthesized and tested for their antitumor activity. The results indicated that these compounds could inhibit cell growth effectively, with growth inhibition percentages reaching significant levels across different cancer types .
Drug Design and Development
The compound serves as a scaffold for the design of new drugs:
- Structure-Activity Relationship (SAR) : Researchers have utilized SAR studies to modify the triazole framework and improve the biological activity of derivatives. This approach has led to the identification of more potent analogs with enhanced anticancer properties .
- ADME Properties : The drug-like properties of the synthesized compounds were evaluated using computational tools like SwissADME, which indicated favorable absorption, distribution, metabolism, and excretion (ADME) characteristics .
In Vitro and In Vivo Studies
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, a critical mechanism for effective cancer therapy. Furthermore, in vivo studies are necessary to evaluate its efficacy and safety profile in animal models before progressing to clinical trials.
Combination Therapy Potential
There is ongoing research into the potential of combining this compound with other therapeutic agents to enhance its efficacy. This strategy aims to overcome resistance mechanisms often observed in cancer treatments.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 5-amino-N-(2-ethylphenyl)-1-{[(2-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The triazole ring plays a crucial role in stabilizing the compound’s interaction with its targets, enhancing its efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazole carboxamides are a versatile class of compounds with varied substituents impacting their physicochemical and biological properties. Below is a detailed comparison with structurally related analogs:
Structural Analogues
Key Differences and Implications
- The 2-ethylphenyl substituent at position 4 provides moderate hydrophobicity, balancing solubility and membrane permeability. The absence of a 5-amino group in derivatives eliminates hydrogen-bonding capacity, likely reducing target affinity compared to the title compound .
Synthetic Routes :
- Metabolic Stability: highlights that triazole carboxamides like CAI undergo phase I metabolism to inactive benzophenone derivatives. The target compound’s 2-methoxyphenyl group may slow oxidative cleavage compared to CAI’s dichlorobenzyl groups .
Biological Activity
5-amino-N-(2-ethylphenyl)-1-{[(2-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring, an amine group, and carbamoyl functionalities. The molecular formula is C17H20N4O3, with a molecular weight of approximately 344.37 g/mol. The presence of the triazole moiety is significant as it is known for various biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with a triazole core often act as enzyme inhibitors. For instance, they may inhibit thymidylate synthase (TS), which is crucial for DNA synthesis. Inhibition of TS can lead to apoptosis in cancer cells .
- Antimicrobial Activity : The compound may exhibit antimicrobial properties against various pathogens. Studies have shown that triazole derivatives can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus .
Biological Activity Data
The following table summarizes the biological activities observed for this compound and related compounds:
| Activity | IC50 Value (µM) | Reference |
|---|---|---|
| Anticancer (MCF-7) | 1.5 | |
| Anticancer (HCT-116) | 2.0 | |
| Antimicrobial (E. coli) | 20 | |
| Antimicrobial (S. aureus) | 15 |
Case Studies
Several studies have highlighted the potential of triazole-containing compounds in therapeutic applications:
- Anticancer Studies : A study synthesized various triazole derivatives and tested them against multiple cancer cell lines. Compounds similar to the target compound exhibited significant antiproliferative effects, particularly against MCF-7 and HCT-116 cell lines .
- Antimicrobial Efficacy : Research has demonstrated that triazole derivatives possess antifungal and antibacterial properties. For example, derivatives with structural similarities to our compound showed promising results against Candida species and Gram-positive bacteria .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of triazole compounds revealed that modifications on the phenyl rings significantly affect their biological activity. Substituents such as methoxy or ethyl groups enhance potency against specific targets .
Q & A
Q. Optimization strategies :
- Temperature control : Lower temperatures (0–5°C) during coupling reduce side reactions.
- Catalysts : Cu(I) catalysts enhance cycloaddition efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
Basic: How can researchers address low aqueous solubility during in vitro assays?
Answer:
Low solubility is common in triazole derivatives. Mitigation strategies include:
- Co-solvents : Use DMSO (≤1% v/v) to dissolve the compound without cytotoxicity.
- Surfactants : Polysorbate-80 (0.01%) enhances dispersion in cell culture media.
- Structural derivatization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) at non-critical positions .
| Solubility Enhancement Method | Example Conditions | Reference |
|---|---|---|
| DMSO co-solvent | 1% in PBS | |
| Micellar encapsulation | 0.1% Tween-80 |
Advanced: What strategies identify biological targets and validate selectivity?
Answer:
Target identification :
- Surface plasmon resonance (SPR) : Screen against kinase/GPCR libraries to detect binding.
- Crystallography : Resolve ligand-protein complexes (e.g., PDB structures of analogous triazoles).
- siRNA knockdown : Confirm phenotypic changes post-target silencing.
Q. Selectivity validation :
- Off-target profiling : Use broad-panel enzymatic assays (e.g., Eurofins PharmaFinder).
- Thermal shift assays : Compare ΔTm values for target vs. non-target proteins .
Advanced: How to resolve conflicting efficacy data across cancer cell lines?
Answer:
Systematic analysis steps :
Data normalization : Adjust for cell line-specific parameters (e.g., proliferation rate, metabolic activity).
SAR modeling : Compare IC50 values of structural analogs (e.g., substituent effects on phenyl rings).
Multi-omics integration : Correlate efficacy with transcriptomic/proteomic profiles (e.g., EGFR expression levels).
| Confounding Factor | Mitigation Strategy |
|---|---|
| Variable efflux pump activity | Use ABCB1-knockout cell lines |
| Metabolic instability | Pre-treat with CYP450 inhibitors |
Basic: What spectroscopic methods confirm molecular structure?
Answer:
- NMR :
- ¹H NMR : Peaks at δ 7.2–8.1 ppm confirm aromatic protons; δ 3.8–4.2 ppm for methoxy groups.
- ¹³C NMR : Carboxamide carbonyl at ~170 ppm .
- Mass spectrometry (HRMS) : Exact mass matching (calc. for C₂₂H₂₄N₆O₃: 444.19 g/mol) .
Advanced: How to design in vivo pharmacokinetic (PK) studies?
Answer:
Key parameters :
- Dosing route : Intravenous vs. oral for bioavailability (F%) calculation.
- Sampling intervals : 0.5, 1, 2, 4, 8, 24 h post-administration.
- Analytical method : LC-MS/MS with LLOQ ≤1 ng/mL.
Q. Metabolic stability :
- Microsomal assays : Human liver microsomes + NADPH to estimate clearance.
- Bile duct cannulation : Assess enterohepatic recirculation .
Basic: What are the stability considerations for long-term storage?
Answer:
- Temperature : Store at –80°C in amber vials to prevent photodegradation.
- Lyophilization : Improve stability by removing water (residual moisture ≤1%).
- Accelerated stability testing : 40°C/75% RH for 6 months predicts shelf life .
Advanced: How can computational models predict metabolic pathways?
Answer:
- In silico tools :
- MetaSite : Predicts CYP450-mediated oxidation sites.
- GLORYx : Maps phase I/II metabolism.
- Validation : Compare with in vitro metabolite ID (e.g., human hepatocyte assays) .
Basic: What in vitro assays are suitable for initial bioactivity screening?
Answer:
- Kinase inhibition : ADP-Glo™ assay (IC50 determination).
- Antimicrobial activity : Broth microdilution (MIC against S. aureus, E. coli).
- Cytotoxicity : MTT assay (48–72 h exposure in HeLa/A549 cells) .
Advanced: How to optimize lead analogs via SAR studies?
Answer:
Key modifications :
- Triazole substituents : Electron-withdrawing groups (e.g., –NO₂) enhance target affinity.
- Carboxamide linker : Replace methylene with ethylene to reduce steric hindrance.
Q. High-throughput screening :
- Parallel synthesis : Generate 50–100 analogs with automated liquid handlers.
- Docking simulations : AutoDock Vina to prioritize compounds with ΔG ≤ –8 kcal/mol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
